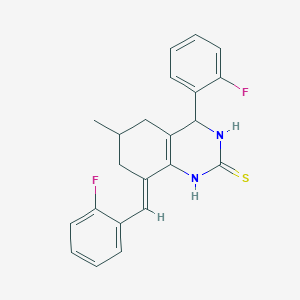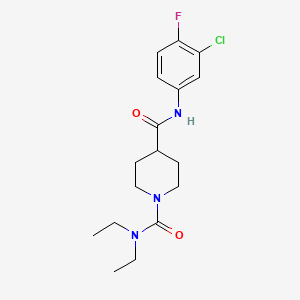![molecular formula C18H22N4O2S B5292019 3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide, commonly known as PTZ-343, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. In
作用机制
PTZ-343 exerts its therapeutic effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. PTZ-343 also activates the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, PTZ-343 has been shown to exhibit neuroprotective effects. It has been shown to protect neurons against oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
PTZ-343 has several advantages as a research tool. It is a highly specific compound that can be used to selectively modulate signaling pathways of interest. It is also relatively easy to synthesize and purify. However, PTZ-343 has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its effects may be cell-type specific, which can complicate data interpretation.
未来方向
There are several future directions for research on PTZ-343. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to determine its efficacy in animal models of neurodegeneration. Another area of interest is its potential as an anti-viral agent. PTZ-343 has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus. Further studies are needed to determine its efficacy against other viral pathogens. Finally, PTZ-343 may have applications in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, and further studies are needed to determine its potential as a cancer therapy.
In conclusion, PTZ-343 is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive research tool for investigating the underlying mechanisms of disease and developing novel therapies. Further studies are needed to fully elucidate its mechanisms of action and determine its efficacy in pre-clinical and clinical settings.
合成方法
The synthesis of PTZ-343 involves the reaction of 4-propyl-1,2,3-thiadiazol-5-amine with 3-pyrrolidinecarboxylic acid, followed by the addition of benzoyl chloride. The resulting product is purified through recrystallization, yielding PTZ-343 in high purity.
科学研究应用
PTZ-343 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. PTZ-343 has also been investigated for its potential as an anti-viral agent.
属性
IUPAC Name |
3-[[1-(4-propylthiadiazole-5-carbonyl)pyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-2-4-15-16(25-21-20-15)18(24)22-8-7-13(11-22)9-12-5-3-6-14(10-12)17(19)23/h3,5-6,10,13H,2,4,7-9,11H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHDBXJEWZTMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)CC3=CC(=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
